molecular formula C7H8N2O2 B2938975 Ethyl 2-pyrimidinecarboxylate CAS No. 42839-08-7

Ethyl 2-pyrimidinecarboxylate

Cat. No.: B2938975
CAS No.: 42839-08-7
M. Wt: 152.153
InChI Key: PYFMAAFCQDFHJX-UHFFFAOYSA-N
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Description

Ethyl 2-pyrimidinecarboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-pyrimidinecarboxylate typically involves the esterification of 2-pyrimidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-pyrimidinecarboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 2-pyrimidinecarboxylic acid.

    Reduction: 2-pyrimidinemethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-pyrimidinecarboxylate and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes involved in DNA replication or repair, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific structure of the derivative and its intended application.

Comparison with Similar Compounds

Ethyl 2-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a chlorine and a methylthio group, which can alter its reactivity and biological activity.

    Mthis compound: The methyl ester variant has different physical and chemical properties compared to the ethyl ester.

    2-Pyrimidinecarboxylic acid: The acid form lacks the ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific ester group, which can be easily modified to create a wide range of derivatives with diverse applications.

Properties

IUPAC Name

ethyl pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFMAAFCQDFHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879092
Record name 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42839-08-7
Record name 2-Pyrimidinecarboxylic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042839087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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